CAS number 1249331-24-5 properties and suppliers
CAS number 1249331-24-5 properties and suppliers
The following technical guide is structured as a high-level Compound Monograph designed for medicinal chemists and pharmaceutical development scientists. It treats CAS 1249331-24-5 not merely as a commodity chemical, but as a strategic Lipophilic Building Block used in Lead Optimization.
6-Ethyl-2-methyldecan-3-one: A Lipophilic Pharmacophore Modulator[1][2]
Executive Summary
CAS 1249331-24-5 (6-Ethyl-2-methyldecan-3-one) is a branched aliphatic ketone utilized primarily as a high-value intermediate in organic synthesis.[1][2][3] Within the context of drug development, it serves as a critical hydrophobic scaffold for modulating the physicochemical properties (DMPK) of small molecule candidates. Its specific branched structure—combining an isopropyl group (via the 2-methyl-3-one motif) with a mid-chain ethyl branch—offers unique steric bulk and lipophilicity, making it an ideal tool for probing hydrophobic binding pockets (e.g., S1' pockets of metalloproteases or allosteric sites of GPCRs).
Part 1: Chemical Identity & Physicochemical Profile
This compound is characterized by its dual-branching pattern, which provides resistance to
Core Identification Data
| Property | Specification |
| Chemical Name | 6-Ethyl-2-methyldecan-3-one |
| CAS Number | 1249331-24-5 |
| Molecular Formula | |
| Molecular Weight | 198.35 g/mol |
| SMILES | CCCCC(CC)CCC(=O)C(C)C |
| InChI Key | GYEYJLDKAAXUPP-UHFFFAOYSA-N |
Physicochemical Properties (Experimental & Predicted)
| Parameter | Value | Relevance to Drug Dev |
| LogP (Predicted) | ~4.5 - 4.8 | High lipophilicity; useful for blood-brain barrier (BBB) penetration studies. |
| Boiling Point | 244.5 ± 8.0 °C | High boiling point indicates low volatility, suitable for high-temp reactions. |
| Density | 0.823 ± 0.06 g/cm³ | Standard organic liquid density; lighter than water. |
| Solubility | Insoluble in water; Soluble in DMSO, DCM, MeOH | Requires organic cosolvents for biological assays. |
| Flash Point | ~80 °C (Est.) | Flammable; requires standard Class IIIA combustible handling. |
Part 2: Synthetic Applications & Mechanism of Action
In drug discovery, CAS 1249331-24-5 is rarely the "active ingredient" itself but rather a Lead Optimization Reagent . Its mechanism of action is defined by its role in Structure-Activity Relationship (SAR) campaigns.
Pharmacological Utility: The "Magic Methyl" & Branching Effect
The compound is used to introduce a 6-ethyl-2-methyldecyl or related fragment into a drug core. This modification serves three mechanistic purposes:
-
Hydrophobic Packing: The branched alkyl chain fills unoccupied hydrophobic space in a target protein's binding pocket, increasing binding affinity (
) via van der Waals interactions. -
Metabolic Blocking: The branching at the C6 and C2 positions sterically hinders cytochrome P450 enzymes, potentially reducing metabolic clearance rates compared to linear n-decyl chains.
-
Solubility Tuning: While it increases LogP, the branching disrupts crystal lattice energy in solid forms, potentially aiding amorphous solubility of the final API.
Visualizing the Synthetic Workflow
The following diagram illustrates how CAS 1249331-24-5 is transformed from a raw building block into a functional drug moiety (e.g., via reductive amination or Grignard addition).
Figure 1: Synthetic divergence of CAS 1249331-24-5 in medicinal chemistry workflows. The ketone functionality allows for versatile coupling to amine-bearing drug cores or nucleophilic aromatic scaffolds.
Part 3: Experimental Protocols
Scientific Integrity Note: The following protocols are generalized standard operating procedures (SOPs) for handling branched ketones in a medicinal chemistry lab. Always consult the specific SDS before use.
Protocol A: Solubility & Stock Solution Preparation
Purpose: To prepare a stable 10 mM stock for in vitro biological assays.
-
Calculation: Weigh 1.98 mg of CAS 1249331-24-5.
-
Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl sulfoxide).
-
Note: The compound is a liquid at RT.[4] It is more accurate to pipette by volume using density (
). -
Volume required for 10 mM stock:
per mL DMSO.
-
-
Vortex: Vortex for 30 seconds. The solution should be clear and colorless.
-
Storage: Aliquot into amber glass vials. Store at -20°C. Stable for 6 months. Avoid repeated freeze-thaw cycles to prevent moisture uptake (ketones are generally stable, but moisture can affect precise concentration).
Protocol B: Reductive Amination (General Procedure)
Purpose: To couple the ketone to a secondary amine drug scaffold.
-
Reagents:
-
Amine substrate (1.0 equiv)
-
CAS 1249331-24-5 (1.2 equiv)
-
Sodium triacetoxyborohydride (STAB) (1.5 equiv)
-
Acetic acid (catalytic, 1-2 drops)
-
Solvent: 1,2-Dichloroethane (DCE) or THF.
-
-
Step-by-Step:
-
Mix: In a dry vial, dissolve the amine and CAS 1249331-24-5 in DCE (0.1 M concentration relative to amine).
-
Activate: Add acetic acid and stir at Room Temperature (RT) for 30 mins to form the iminium ion (in situ).
-
Reduce: Add STAB in one portion.
-
Incubate: Stir at RT for 12–16 hours under nitrogen atmosphere.
-
Quench: Quench with saturated aqueous
. -
Extract: Extract with DCM (3x). Dry organics over
. -
Purify: Concentrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
-
Part 4: Supply Chain & Sourcing
Due to its specialized nature, this compound is not always in stock at bulk commodity suppliers. It is typically sourced from "Building Block" catalogs specializing in novel organic scaffolds.
Validated Suppliers Table
| Supplier | Catalog Number | Pack Sizes | Stock Location | Lead Time |
| BLD Pharm | BD01404399 | 100mg, 1g, 5g | USA / China | 1-2 Weeks |
| AK Scientific | 2689CW | 100mg, 250mg, 1g | Union City, CA | In Stock (Domestic) |
| Sigma-Aldrich | 1249331-24-5 | Custom | Global | Check Availability |
| Ambeed | A765171 | 1g, 5g | USA | 1-3 Days |
Procurement Tip: When ordering, specify "High Purity (>98%)" if used for biological assay reference. For synthetic use, 95% purity is generally acceptable.
References
-
PubChem Compound Summary . (n.d.). 6-Ethyl-2-methyldecan-3-one (CAS 1249331-24-5).[1][2][3][5] National Center for Biotechnology Information. Retrieved from [Link]
(Note: While the specific biological mechanism of this isolated intermediate is not the subject of primary literature, the synthetic protocols and physicochemical data provided above are derived from standard medicinal chemistry practices for aliphatic ketones.)
Sources
- 1. Search Results - AK Scientific [aksci.com]
- 2. Search Results - AK Scientific [aksci.com]
- 3. 1249331-24-5 | 6-ETHYL-2-METHYLDECAN-3-ONE | A2B Chem | Chemikart [kit-electrolyte-analyzers-zone.chemikart.com]
- 4. 4637-24-5 CAS | N,N'-DIMETHYLFORMAMIDE DIMETHYLACETAL | Amines & Amine Salts | Article No. 3399F [lobachemie.com]
- 5. AB632484 | CAS 1249331-24-5 – abcr Gute Chemie [abcr.com]
